molecular formula C₃₇H₅₉BrN₂O₆ B560611 ZZYGWFNCSVBPJK-KXBZQBBNSA-M CAS No. 159325-23-2

ZZYGWFNCSVBPJK-KXBZQBBNSA-M

Cat. No. B560611
CAS RN: 159325-23-2
M. Wt: 707.78
InChI Key: ZZYGWFNCSVBPJK-KXBZQBBNSA-M
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Description

SZ1676 is a derivative of SZ1677, which is a neuromuscular blocking agent.

Scientific Research Applications

Zinc-Finger Nucleases (ZFNs) in Genome Engineering

Zinc-finger nucleases (ZFNs) represent a significant advancement in biological research, redefining the boundaries of genetic manipulation. ZFNs, composed of programmable DNA-binding modules and a nonspecific DNA cleavage domain, facilitate a range of genetic modifications. They induce DNA double-strand breaks, stimulating repair mechanisms at specific genomic locations, which is pivotal for genetic analysis and manipulation. This technology also shows therapeutic potential in genetic diseases (Gaj, Gersbach, & Barbas, 2013).

Gene Targeting in Mice Using ZFNs

Gene targeting in mice using embryonic injection of ZFNs is a breakthrough. ZFNs create site-specific double-strand breaks, leading to gene modifications in a significant proportion of live births. This method allows for the rapid creation of mouse models, facilitating functional genomics research and potentially offering a convenient alternative to conventional gene targeting (Carbery et al., 2010).

Ethical and Clinical Aspects of ZFNs

ZFN technology, moving towards clinical trials, poses ethical questions similar to other gene transfer methods. The specificity and versatility of ZFNs for gene editing highlight the need for ethical considerations in their use, especially in clinical applications (Palpant & Dudzinski, 2013).

Peroxidase-Mimicking Nanozymes

The development of Zn-doped CuO nanoparticles, showing superior peroxidase-like enzyme activity, is an emerging field in nanomaterial-based enzyme mimetics. These nanozymes are promising for diverse enzyme applications, including sensitive glucose and antioxidant detection, offering an alternative to natural enzymes (Nagvenkar & Gedanken, 2016).

Rapid Engineering of ZFNs for Gene Modification

The OPEN (Oligomerized Pool ENgineering) strategy for constructing zinc-finger arrays has enhanced the efficiency of ZFNs in gene modification. This "open-source" method has been successful in inducing targeted alterations in various genes, paving the way for broader application of ZFN technology in biological research and gene therapy (Maeder et al., 2008).

Improving Proton Conductivity in Fuel Cells

Research on Y-doped barium zirconate (BZY) as a proton-conducting electrolyte in fuel cells showed that increasing Y concentration enhances proton concentration but decreases conductivity. This study contributes to optimizing fuel cell electrolytes for better performance (Fabbri et al., 2010).

Concurrent Nonlinearities in Quantum Computing

The successful design and experimental implementation of concurrent nonlinear interactions in a periodically poled KTiOPO(4) crystal for quantum computing over the optical frequency comb represent a significant advance in the field (Pysher et al., 2009).

Mass Spectrometry Data in Proteomics Research

The introduction of the 'mzXML' format, an open, generic XML representation of MS data, has facilitated data management and interpretation in proteomics research. This advancement aids in integrating different types of mass spectrometers and simplifies data analysis and exchange (Pedrioli et al., 2004).

ZFNs in Gene Therapy

ZFNs, as tools for gene manipulation, have shown potential in gene therapy models. Recent developments in designing and testing ZFNs for targeting specific genes, along with minimizing associated toxic side effects, have brought ZFN-based gene therapy closer to reality (Carroll, 2008).

properties

CAS RN

159325-23-2

Molecular Formula

C₃₇H₅₉BrN₂O₆

Molecular Weight

707.78

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

ZZYGWFNCSVBPJK-KXBZQBBNSA-M

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCC5(CC4)OCCO5)C)CCC6(C3CC(C6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-]

synonyms

SZ1676

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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